molecular formula C9H4Br2F6 B6312268 3,5-Bis(trifluoromethyl)benzal bromide CAS No. 1357624-74-8

3,5-Bis(trifluoromethyl)benzal bromide

Cat. No.: B6312268
CAS No.: 1357624-74-8
M. Wt: 385.93 g/mol
InChI Key: SOKMCEFXKBHMAN-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzal bromide is an organic compound with the molecular formula C9H5BrF6. It is known for its unique chemical structure, which includes two trifluoromethyl groups attached to a benzene ring, along with a bromomethyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Bis(trifluoromethyl)benzal bromide can be synthesized through a multi-step process. One common method involves the reduction of 3,5-bis(trifluoromethyl)benzaldehyde to 3,5-bis(trifluoromethyl)benzyl alcohol, followed by bromination to obtain the final product . The detailed steps are as follows:

    Reduction: Dissolve 3,5-bis(trifluoromethyl)benzaldehyde in methanol, cool the solution in an ice bath, and add sodium borohydride (NaBH4) slowly. Stir the mixture at room temperature for 2 hours. Evaporate the solvent and extract the product with ethyl acetate.

    Bromination: Dissolve 3,5-bis(trifluoromethyl)benzyl alcohol in toluene, cool the solution in an ice bath, and add triphenylphosphine (PPh3) and carbon tetrabromide (CBr4). Stir the mixture for 2 hours, filter through diatomaceous earth, and evaporate the solvent.

Mechanism of Action

The mechanism of action of 3,5-bis(trifluoromethyl)benzal bromide involves its reactivity with nucleophiles due to the presence of the bromomethyl group. This group is highly reactive and can be easily substituted by various nucleophiles, leading to the formation of new compounds. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(trifluoromethyl)benzal bromide is unique due to the presence of both trifluoromethyl and bromomethyl groups, which confer high reactivity and stability. This makes it a versatile reagent in organic synthesis and valuable in various scientific research applications .

Properties

IUPAC Name

1-(dibromomethyl)-3,5-bis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2F6/c10-7(11)4-1-5(8(12,13)14)3-6(2-4)9(15,16)17/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKMCEFXKBHMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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